(6-Aminonaphthalen-2-yl)boronic acid

Medicinal Chemistry Synthetic Methodology Amination

Select (6-Aminonaphthalen-2-yl)boronic acid when your synthetic route demands a naphthalene-based building block with orthogonal reactivity. The boronic acid at the 2-position enables efficient Suzuki-Miyaura cross-coupling, while the primary amine at the 6-position serves as a derivatization handle inaccessible to unsubstituted or halo-substituted analogs (e.g., 6-bromo derivative). This dual functionality supports iterative molecular construction in drug discovery, fluorescent saccharide sensor development, and tuning of HOMO/LUMO levels in organic electronic materials. Available in research quantities with ≥98% purity.

Molecular Formula C10H10BNO2
Molecular Weight 187 g/mol
CAS No. 590417-29-1
Cat. No. B3273604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminonaphthalen-2-yl)boronic acid
CAS590417-29-1
Molecular FormulaC10H10BNO2
Molecular Weight187 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=C(C=C2)N)(O)O
InChIInChI=1S/C10H10BNO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H,12H2
InChIKeyLBZRCPUQZMQPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications of (6-Aminonaphthalen-2-yl)boronic acid (CAS 590417-29-1)


(6-Aminonaphthalen-2-yl)boronic acid (CAS: 590417-29-1) is an arylboronic acid building block featuring a naphthalene core with an amino group at the 6-position and a boronic acid group at the 2-position . It is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds to construct complex organic molecules . The presence of the primary amino group offers a functional handle for further derivatization, enabling the synthesis of more elaborate structures, including those with potential biological activity .

Why (6-Aminonaphthalen-2-yl)boronic acid Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The specific substitution pattern of (6-Aminonaphthalen-2-yl)boronic acid is critical for its intended applications. A generic, unsubstituted naphthalene boronic acid lacks the reactive amino group required for subsequent derivatization . While analogs like (6-bromonaphthalen-2-yl)boronic acid (CAS 1337916-18-3) also serve as cross-coupling partners, the bromo substituent imparts different electronic properties and cannot participate in the same amide bond formations or other amine-specific reactions . The amine functionality of the target compound allows it to be incorporated into molecules as a specific pharmacophore fragment or fluorescent reporter, a role that is inaccessible to other 6-substituted analogs like the hydroxyl or methoxy derivatives [1].

Quantifiable Differentiation for (6-Aminonaphthalen-2-yl)boronic acid (CAS 590417-29-1) Based on Available Evidence


Reactivity Profile: A Functional Handle for Downstream Derivatization

High-strength, direct head-to-head comparative quantitative data is currently limited in primary literature. However, the presence of the primary amino group on (6-Aminonaphthalen-2-yl)boronic acid provides a distinct reactive site not found on many common naphthalene boronic acid analogs . This functional group is essential for downstream synthetic steps, such as amide bond formation or reductive amination, as illustrated by the modular synthesis of amine-substituted fluorescent sensors [1]. In contrast, an analog like (6-bromonaphthalen-2-yl)boronic acid (CAS 1337916-18-3) would require an additional, multi-step sequence to introduce an amino functionality.

Medicinal Chemistry Synthetic Methodology Amination

Fluorescent Sensor Precursor: A Pathway to High Quantum Yield Reporters

While specific photophysical data for (6-Aminonaphthalen-2-yl)boronic acid is not available, it serves as a crucial intermediate for creating a class of water-soluble, high quantum yield fluorescent saccharide reporters [1]. A closely related compound, 6-morpholinonaphthalene-2-yl boronic acid, was synthesized and used as an illustrative case for this approach [2]. This demonstrates the utility of the 6-amino-2-naphthalene boronic acid scaffold as a versatile precursor for developing advanced chemosensors, a property not shared by simpler, unfunctionalized naphthalene boronic acids.

Chemical Biology Sensor Development Fluorescence

Defined Application Scenarios for (6-Aminonaphthalen-2-yl)boronic acid (CAS 590417-29-1)


Synthesis of Novel Fluorescent Saccharide Chemosensors

(6-Aminonaphthalen-2-yl)boronic acid can be utilized as a key building block for constructing amine-substituted arylboronic acid sensors. As demonstrated with a related 6-morpholino derivative, this compound can undergo reductive amination with 2-formylphenylboronic acid to yield a water-soluble fluorescent reporter for saccharides, an application inaccessible to unsubstituted naphthalene boronic acids [1].

Medicinal Chemistry and Pharmaceutical Intermediate

The compound's boronic acid and primary amine groups make it a versatile intermediate in drug discovery. It can participate in Suzuki-Miyaura couplings to install the naphthalene core into a larger molecule, while the amino group allows for subsequent amide bond formation or other derivatizations. Analogs like (6-bromonaphthalen-2-yl)boronic acid lack this second functional handle and are less versatile for constructing complex drug-like molecules .

Synthesis of Organic Electronic Materials

As an amino-substituted aromatic boronic acid, this compound can be used to synthesize extended π-conjugated systems for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-donating amino group can modulate the electronic properties of the resulting material, offering a means to tune its HOMO/LUMO energy levels that is not available with unsubstituted or halogenated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Aminonaphthalen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.